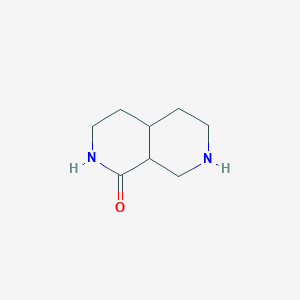
4-(4-tert-Butyl-phenyl)-azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butyl-phenyl)-azetidin-2-one is an organic compound characterized by the presence of an azetidinone ring substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butyl-phenyl)-azetidin-2-one typically involves the reaction of 4-tert-butylphenylamine with chloroacetyl chloride, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butyl-phenyl)-azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce azetidine derivatives.
Scientific Research Applications
4-(4-tert-Butyl-phenyl)-azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butyl-phenyl)-azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the azetidinone ring.
4-tert-Butylbenzoyl chloride: Another compound with a tert-butylphenyl group, used in different chemical reactions.
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
Uniqueness
4-(4-tert-Butyl-phenyl)-azetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)azetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)14-11/h4-7,11H,8H2,1-3H3,(H,14,15) |
InChI Key |
RLZBTSWVKFJDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



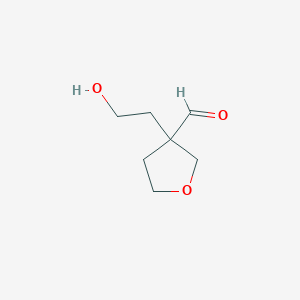

![2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13304693.png)
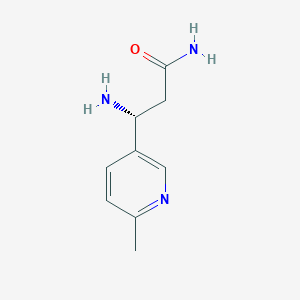
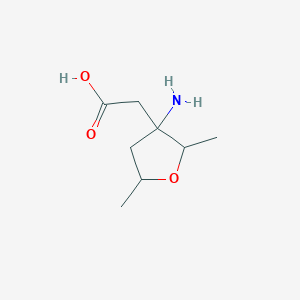
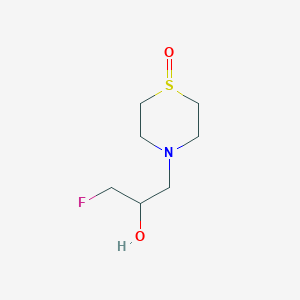

![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)
![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)

![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13304762.png)
